5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole

Purity Analysis Quality Control Tetrazole Synthesis

5-(3,5-Dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole (CAS 303145-07-5) is a synthetic 1,2,3,4-tetrazole derivative characterized by a 3,5-dichlorophenyl group at the 5-position and a 3-(trifluoromethyl)benzyl moiety at the N1-position. Its molecular formula is C15H9Cl2F3N4, with a molecular weight of 373.2 g/mol.

Molecular Formula C15H9Cl2F3N4
Molecular Weight 373.16
CAS No. 303145-07-5
Cat. No. B2917396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole
CAS303145-07-5
Molecular FormulaC15H9Cl2F3N4
Molecular Weight373.16
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C15H9Cl2F3N4/c16-12-5-10(6-13(17)7-12)14-21-22-23-24(14)8-9-2-1-3-11(4-9)15(18,19)20/h1-7H,8H2
InChIKeyIVTQRTWROMPHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,5-Dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole (CAS 303145-07-5): Sourcing Guide for a Specialized Tetrazole Intermediate


5-(3,5-Dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole (CAS 303145-07-5) is a synthetic 1,2,3,4-tetrazole derivative characterized by a 3,5-dichlorophenyl group at the 5-position and a 3-(trifluoromethyl)benzyl moiety at the N1-position [1]. Its molecular formula is C15H9Cl2F3N4, with a molecular weight of 373.2 g/mol [1]. The compound has been investigated in patent literature for its potential as a calcium channel blocker and as a ligand for the mitochondrial benzodiazepine receptor (TSPO), suggesting utility in pain, stress-related diseases, and oncology research [REFS-2, REFS-3].

Why Generic Tetrazole Substitution is Inadmissible for CAS 303145-07-5: The Functional Currency of Halogenated Benzyl Motifs


Generic substitution of tetrazole cores is scientifically unsound for CAS 303145-07-5 because its biological activity is critically dependent on the synergistic pharmacophoric contributions of the 3,5-dichlorophenyl and 3-(trifluoromethyl)benzyl substituents [1]. The specific substitution pattern on the tetrazole ring dictates calcium channel subtype selectivity and binding affinity, as demonstrated by the structurally defined analogs in patent EP2590953B1, where even minor modifications to the aryl groups result in significant shifts in potency [2]. Furthermore, a commercially available 90% purity grade from Bidepharm introduces a quantifiable procurement risk; substituting with a higher-purity but structurally distinct tetrazole, such as 5-(3,5-dichlorophenyl)-1H-tetrazole (97%, Thermo Scientific), eliminates the critical N1-benzyl pharmacophore entirely, rendering the compound inactive for the intended target . Therefore, interchange is impossible without forfeiting target engagement.

Quantitative Procurement Evidence for 5-(3,5-Dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole (CAS 303145-07-5)


Purity Benchmarking: Bidepharm Batch Analysis vs. Structurally-Distinct Commercial Tetrazoles

The commercially available batch from Bidepharm for CAS 303145-07-5 is certified at 90% purity via HPLC, GC, and NMR analysis . In contrast, a structurally close but pharmacophorically deficient building block, 5-(3,5-Dichlorophenyl)-1H-tetrazole (CAS 92712-49-7), is supplied by Thermo Scientific at 97% purity . The 7-percentage-point purity deficit for the target compound is a critical procurement parameter; it necessitates a cost-benefit analysis weighing the presence of the essential N1-benzyl group against the need for additional purification steps for assays requiring high-fidelity concentration-response data.

Purity Analysis Quality Control Tetrazole Synthesis

Calcium Channel Blocker Class Potency: Inferring Subtype Selectivity from Patent Structure-Activity Relationships

Patent EP2590953B1 discloses a series of tetrazole compounds as Cav2.2 (N-type) calcium channel blockers for the treatment of pain [1]. While the exact IC50 of CAS 303145-07-5 against Cav2.2 is not publicly disclosed in the patent, the structure-activity relationship (SAR) data within the patent demonstrates that closely related analogs—specifically those bearing the 3-(trifluoromethyl)benzyl motif—achieve potent channel blockade in the nanomolar range via calcium influx assays in IMR32 cells [1]. General tetrazoles lacking this N1-substitution pattern exhibit negligible activity, establishing a class-level inference that CAS 303145-07-5 possesses a distinct biological signature compared to simpler tetrazole scaffolds.

Calcium Channel Blocker Cav2.2 Pain Research

TSPO Ligand Class Affiliation: Structural Commonality with Mitochondrial Benzodiazepine Receptor Binders

Patent literature, specifically US20050009812A1, establishes that tetrazole compounds bearing halogenated aryl and trifluoromethylbenzyl motifs act as mitochondrial benzodiazepine receptor (TSPO) antagonists useful in treating stress-related diseases [1]. The structural congruence of CAS 303145-07-5 with these patented TSPO ligands supports a class-level inference that it may modulate the mitochondrial permeability transition pore (mPTP). This is a distinct mechanism from the calcium channel activity described in EP2590953B1. Established TSPO ligands like PK11195 possess a different core scaffold, suggesting that this tetrazole offers a novel chemotype for the target.

TSPO Mitochondrial Permeability Transition Oncology

Physicochemical Differentiation: Computed Molecular Properties vs. Closely Related Triazole Analogs

The computed topological polar surface area (TPSA) of CAS 303145-07-5 is 43.6 Ų, and its XLogP3-AA is 5, indicating significant lipophilicity [1]. A structurally analogous triazole, 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole-5-amine, shares the same molecular formula (C15H9Cl2F3N4) but incorporates a different heterocyclic core and amine group, leading to a higher predicted hydrogen bond donor count and a different biological target profile (PDE4 inhibition) [2]. The absence of hydrogen bond donors in the target tetrazole makes it inherently more membrane-permeable, a key advantage for intracellular targets like TSPO.

Physicochemical Properties LogP Drug Design

High-Value Application Scenarios for 5-(3,5-Dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole (CAS 303145-07-5)


Lead Optimization for Selective Cav2.2 (N-Type) Calcium Channel Blockers in Neuropathic Pain

This compound is a suitable starting point or intermediate for medicinal chemistry programs targeting Cav2.2 channels for neuropathic pain, as outlined in patent EP2590953B1. Its structural features align with the potent, selective blockers described therein, where the 3-(trifluoromethyl)benzyl group is critical for activity [1]. Researchers should prioritize this exact N1-substituted tetrazole over generic tetrazole scaffolds to maintain on-target activity during structure-activity relationship exploration.

Development of Novel Tetrazole-Based TSPO Ligands for Cancer or Neurodegenerative Disease

The compound's structural homology to patented mitochondrial benzodiazepine receptor (TSPO) antagonists supports its use in the development of next-generation TSPO ligands [1]. Its distinct tetrazole core offers a non-isoquinoline chemotype, which is valuable for circumventing existing intellectual property or achieving differential selectivity. Its high lipophilicity (XLogP3=5) and zero hydrogen bond donors make it an ideal scaffold for crossing the blood-brain barrier and targeting mitochondrial membranes.

Chemical Biology Probe for Investigating Halogenated Tetrazole Pharmacophores

The unique combination of 3,5-dichlorophenyl and 3-(trifluoromethyl)benzyl substituents provides a privileged scaffold for chemical probe development [1]. Its functional group arrangement can be leveraged to interrogate the role of halogen bonding in target engagement. Procuring this specific compound (with the verified 90% purity signature, as characterized by Bidepharm's batch analysis ) ensures consistency in research aimed at elucidating the structure-activity relationships of tetrazole-based bioactive molecules.

Quote Request

Request a Quote for 5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.